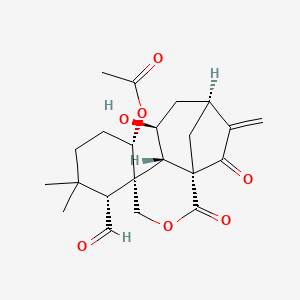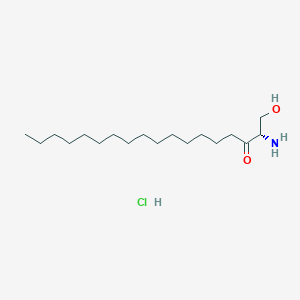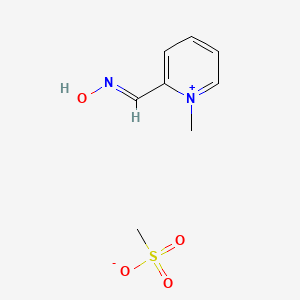
Disulfurous acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a white crystalline powder that is soluble in water and has a strong sulfurous odor. This compound is commonly used as a preservative, antioxidant, and disinfectant in various industries, including food, pharmaceuticals, and water treatment .
準備方法
Synthetic Routes and Reaction Conditions
Disulfurous acid, sodium salt can be synthesized by reacting sulfur dioxide (SO2) with sodium hydroxide (NaOH) in an aqueous solution. The reaction proceeds as follows:
SO2+2NaOH→Na2SO3+H2O
The sodium sulfite (Na2SO3) formed in this reaction can then be further oxidized to produce sodium disulfite (Na2S2O5) .
Industrial Production Methods
In industrial settings, sodium disulfite is typically produced by passing sulfur dioxide gas through a solution of sodium carbonate (Na2CO3) or sodium hydroxide. The resulting solution is then evaporated to crystallize the sodium disulfite .
化学反応の分析
Types of Reactions
Disulfurous acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate (Na2SO4) in the presence of an oxidizing agent.
Reduction: It can act as a reducing agent, reducing substances such as iodine to iodide.
Substitution: It can react with acids to release sulfur dioxide gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or chlorine (Cl2) can be used to oxidize sodium disulfite to sodium sulfate.
Major Products Formed
Oxidation: Sodium sulfate (Na2SO4)
Reduction: Sodium iodide (NaI)
Substitution: Sulfur dioxide (SO2) gas
科学的研究の応用
Disulfurous acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: It is used to preserve biological samples and as an antioxidant in cell culture media.
Medicine: It is used as an antioxidant in pharmaceutical formulations and as a disinfectant in medical equipment.
作用機序
The mechanism of action of disulphurous acid, sodium salt involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in various applications, such as preserving food by inhibiting the oxidation of fats and oils, and in water treatment by reducing chlorine to chloride ions .
類似化合物との比較
Similar Compounds
- Sodium sulfite (Na2SO3)
- Sodium bisulfite (NaHSO3)
- Sodium metabisulfite (Na2S2O5)
Comparison
Disulfurous acid, sodium salt is unique in its ability to act as both a reducing agent and a preservative. Compared to sodium sulfite and sodium bisulfite, it has a stronger reducing power and is more effective in preserving food and biological samples. Sodium metabisulfite, on the other hand, is similar in its chemical properties but is often preferred in industrial applications due to its higher stability and ease of handling .
特性
CAS番号 |
18403-71-9 |
|---|---|
分子式 |
NaO6S2-3 |
分子量 |
183.11617 |
同義語 |
disulphurous acid, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














